molecular formula C26H23N3O4 B12041366 2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide

2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide

Cat. No.: B12041366
M. Wt: 441.5 g/mol
InChI Key: YNQOIGKDEWJSRQ-JVWAILMASA-N
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Description

2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 2,4,6-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used in the synthesis of coordination compounds with transition metals, which are studied for their catalytic properties.

    Biology: Schiff base hydrazones are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-31-18-13-24(32-2)21(25(14-18)33-3)16-27-29-26(30)20-15-23(17-9-5-4-6-10-17)28-22-12-8-7-11-19(20)22/h4-16H,1-3H3,(H,29,30)/b27-16+

InChI Key

YNQOIGKDEWJSRQ-JVWAILMASA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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